1-(4-Aminophenyl)piperidine-2,6-dione

Targeted Protein Degradation E3 Ligase Cereblon Binding

Select 1-(4-Aminophenyl)piperidine-2,6-dione (CAS 444003-01-4) for your CRBN-targeting PROTACs and molecular glues to leverage its unique, low intrinsic affinity (Ki=6 µM) that ensures degradation is driven by induced proximity. The single 4-aminophenyl amine provides a direct, protecting-group-free conjugation handle, while its defined HDAC10 off-target activity (IC50=5.70 nM) serves as an internal control, eliminating misattributed CRBN pharmacology.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 444003-01-4
Cat. No. B2866523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)piperidine-2,6-dione
CAS444003-01-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2
InChIKeyWREGJVIGNZMJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)piperidine-2,6-dione (CAS 444003-01-4) | CRBN Ligand Scaffold & IMiD Analog for Targeted Protein Degradation


1-(4-Aminophenyl)piperidine-2,6-dione (CAS 444003-01-4, MFCD01593576) is a piperidine-2,6-dione derivative that serves as a cereblon (CRBN) E3 ubiquitin ligase modulator [1]. Its core structure consists of a glutarimide moiety linked to a 4-aminophenyl group, positioning it as an immunomodulatory drug (IMiD) analog and a critical building block in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glues [2]. The compound exhibits a molecular weight of 204.23 g/mol and is typically supplied at ≥95% purity for research applications, with documented use in the synthesis of novel piperidine-2,6-dione derivatives that specifically bind CRBN .

Why 1-(4-Aminophenyl)piperidine-2,6-dione Cannot Be Interchanged with Simple Thalidomide, Lenalidomide, or Pomalidomide in Degrader Assembly


Substituting 1-(4-aminophenyl)piperidine-2,6-dione with other IMiD analogs introduces uncontrolled variability in critical physicochemical and functional parameters, undermining the reproducibility of degrader design. Unlike the approved drugs thalidomide, lenalidomide, or pomalidomide, which possess well-defined clinical pharmacology, the 4-aminophenyl substitution on the piperidine-2,6-dione core fundamentally alters the molecule's binding interface with the CRBN-DDB1 complex [1]. Recent structure-activity relationship studies demonstrate that the piperidine-2,6-dione scaffold exhibits a narrow binding affinity window, where only a fraction of synthesized analogs achieve sub-micromolar CRBN engagement [2]. The specific positioning of the primary aromatic amine on the phenyl ring of CAS 444003-01-4 provides a unique synthetic handle for linker conjugation that is absent in lenalidomide (amino-isoindolinone core) or pomalidomide (amino-phthalimide core). This substitution pattern directly influences both the ternary complex geometry and the resulting degradation efficiency, making generic class-level substitution a high-risk proposition for assay consistency [1].

Quantitative Differentiation Guide: 1-(4-Aminophenyl)piperidine-2,6-dione vs. Closest Analogs


CRBN Binding Affinity of 1-(4-Aminophenyl)piperidine-2,6-dione: Comparative Analysis vs. Approved IMiDs

Direct binding affinity measurements for 1-(4-aminophenyl)piperidine-2,6-dione against the CRBN-DDB1 complex show a Ki of 6.00E+3 nM (6 µM) as assessed by a FRET-based inhibition assay [1]. This affinity is markedly weaker than the reported binding of the parent drug thalidomide (Ki ~250 nM) and the second-generation analogs lenalidomide (Ki ~130 nM) and pomalidomide (Ki ~3 nM) under similar assay conditions [1]. The approximately 24-fold weaker affinity relative to thalidomide confirms that this compound acts as a true 'CRBN-binding handle' rather than a potent stand-alone degrader, allowing for greater dynamic range in degrader design and reduced risk of IMiD-like off-target effects when incorporated into a heterobifunctional molecule.

Targeted Protein Degradation E3 Ligase Cereblon Binding

Selectivity Profile of 1-(4-Aminophenyl)piperidine-2,6-dione: Off-Target Activity Against HDAC Family Enzymes

Functional profiling of 1-(4-aminophenyl)piperidine-2,6-dione reveals a defined and relatively weak off-target inhibition profile against histone deacetylases (HDACs), a class of epigenetic enzymes. The compound exhibits an IC50 of 5.70 nM against HDAC10, 21 nM against HDAC2, and 2,580 nM against HDAC8 [1]. This stands in contrast to the broad, potent anti-angiogenic and immunomodulatory cytokine suppression profiles characteristic of free lenalidomide or pomalidomide. While nanomolar inhibition of HDAC10 is an unintended off-target activity, the >450-fold selectivity window between HDAC10 (5.70 nM) and HDAC8 (2,580 nM) provides a quantifiable selectivity fingerprint.

Epigenetics HDAC Inhibition Selectivity

Synthetic Accessibility and Functionalization Yield of 1-(4-Aminophenyl)piperidine-2,6-dione

The 4-aminophenyl substitution on the piperidine-2,6-dione core offers a distinct synthetic advantage over other IMiD analogs. The primary aromatic amine provides a high-yielding, chemoselective handle for amide bond formation or reductive amination with PEG-based or alkyl linkers. In contrast, functionalization of lenalidomide or pomalidomide often requires protection/deprotection steps of the amino-isoindolinone or amino-phthalimide moieties to prevent unwanted lactam ring-opening side reactions. A recent high-efficiency one-pot synthesis methodology for IMiD analogs demonstrated that only a select subset of piperidine-2,6-diones with this substitution pattern retain sub-micromolar CRBN binding, highlighting the narrow structural window for functional activity [1]. The compound's molecular weight (204.23 g/mol) and favorable solubility profile in organic solvents facilitate the purification and characterization of PROTAC conjugates compared to heavier, more lipophilic IMiD-based alternatives.

Medicinal Chemistry Synthetic Methodology Linker Chemistry

Optimal Application Scenarios for Procuring 1-(4-Aminophenyl)piperidine-2,6-dione (444003-01-4)


Scenario 1: Baseline-Controlled PROTAC Assembly for CRBN-Dependent Degradation

Procure this compound when developing PROTACs that require a CRBN-recruiting element with a well-defined, low intrinsic affinity (Ki = 6 µM) [1]. This baseline ensures that the observed degradation is driven by the bifunctional molecule's induced proximity rather than the IMiD ligand's own pharmacology. Its single free amine group allows for direct, high-yield conjugation to linker systems without the need for protecting groups, streamlining the assembly of degrader libraries.

Scenario 2: SAR Exploration of IMiD Binding Pockets in E3 Ligase Recruitment

Use this compound as a reference standard in structure-activity relationship (SAR) studies aimed at dissecting the CRBN binding interface. The specific substitution pattern of the 4-aminophenyl ring serves as a critical comparator to lenalidomide and pomalidomide. Its quantifiable HDAC off-target activity (HDAC10 IC50 = 5.70 nM) provides an internal functional control for ensuring that biological effects are not misattributed solely to CRBN engagement [2].

Scenario 3: Development of IMiD-Derived Molecular Glues with Novel Ternary Complexes

Acquire this piperidine-2,6-dione derivative as a starting point for designing novel molecular glues. The lower CRBN binding affinity (Ki = 6 µM) compared to pomalidomide (Ki = 3 nM) creates a larger window for cooperative binding effects when identifying new neosubstrates. The robust one-pot synthesis of its analogs allows for rapid diversification of the phenyl ring to optimize the induced protein-protein interaction surface [3].

Scenario 4: Synthesis of Customized CRBN-Recruiting Building Blocks

Procure this compound as a key intermediate for synthesizing customized CRBN ligands. The primary aromatic amine is an ideal synthetic vector for introducing diverse linkers, spacers, or additional functional groups, enabling the creation of bespoke E3 ligase binders not commercially available. The compound's purity (≥95%) and favorable solubility profile support reliable downstream chemistry and purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Aminophenyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.